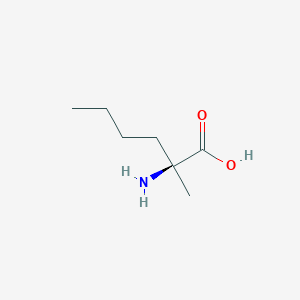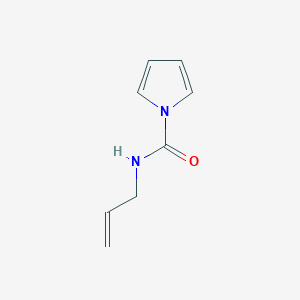
(S)-2-Amino-2-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-L-norleucine is a derivative of norleucine, an amino acid with the formula CH₃(CH₂)₃CH(NH₂)COOH. It is an isomer of leucine and is characterized by the presence of a methyl group at the second carbon position. This compound is chiral and exists as a white, water-soluble solid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-norleucine can be achieved through various methods. One common approach involves the alkylation of L-norleucine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-L-norleucine often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using amino acid dehydrogenases or transaminases can be employed to convert precursor molecules into the desired product under mild conditions, ensuring high yield and purity .
化学反応の分析
Types of Reactions
2-methyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives .
科学的研究の応用
2-methyl-L-norleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a probe to study protein structure and function due to its similarity to methionine.
Medicine: It is investigated for its potential role in therapeutic applications, including the treatment of neurodegenerative diseases.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds
作用機序
The mechanism of action of 2-methyl-L-norleucine involves its incorporation into peptides and proteins, where it can mimic the behavior of methionine. It interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate protein-protein interactions and enzyme activity .
類似化合物との比較
2-methyl-L-norleucine is similar to other amino acids such as:
Norvaline: An isomer of valine with similar biochemical properties.
Aminocaproic acid: A six-carbon amino acid with applications in medicine.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: An essential amino acid with roles in muscle metabolism and immune function
Compared to these compounds, 2-methyl-L-norleucine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
105815-96-1 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.2 g/mol |
IUPAC名 |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChIキー |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
SMILES |
CCCCC(C)(C(=O)O)N |
異性体SMILES |
CCCC[C@@](C)(C(=O)O)N |
正規SMILES |
CCCCC(C)(C(=O)O)N |
同義語 |
L-Norleucine, 2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)






![2-[(hexylamino)methyl]phenol](/img/structure/B9015.png)


![2-(1H-Benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B9019.png)
